![molecular formula C19H24N4O2S B2526179 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2097932-93-7](/img/structure/B2526179.png)

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

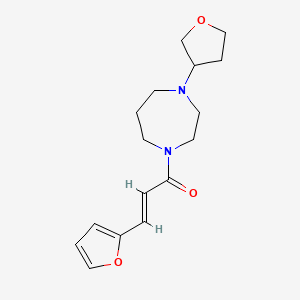

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a unique organic compound that brings together several intriguing chemical moieties. It features a cyclohex-1-en-1-yl group, a pyrazol-1-yl unit, and a thiophen-3-yl group, all linked through an ethanediamide backbone. Such compounds can find utility in various scientific and industrial applications due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves multiple steps:

Formation of the Ethanediamide Backbone: : This can be prepared via the reaction of ethylenediamine with an appropriate acid chloride under basic conditions.

Introduction of the Pyrazol-1-yl Group: : This may involve the reaction of the ethanediamide with a pyrazole derivative, often under the influence of a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent like dichloromethane.

Incorporation of the Cyclohex-1-en-1-yl and Thiophen-3-yl Groups: : These can be introduced through separate alkylation reactions. For instance, cyclohex-1-ene can react with an alkyl halide in the presence of a base, while a similar approach can be used to introduce the thiophen-3-yl group.

Industrial Production Methods

In an industrial setting, the synthesis might be optimized for larger-scale production, possibly employing continuous flow reactions to increase efficiency. Catalysts and other reagents would be selected for their availability, cost-effectiveness, and compatibility with large-scale operations.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound might undergo oxidation reactions at the thiophen-3-yl group, forming sulfoxides or sulfones.

Reduction: : The cyclohex-1-en-1-yl group could be reduced to cyclohexyl, potentially altering the compound's properties.

Common Reagents and Conditions

Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) for mild oxidation or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: : Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C).

Substitution: : Nucleophilic substitution can involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents such as dimethylformamide (DMF).

Major Products

Oxidation: : Sulfoxides or sulfones from the thiophen-3-yl group.

Reduction: : Cyclohexyl derivatives from the cyclohex-1-en-1-yl group.

Substitution: : Varied functionalized pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has a range of applications:

Chemistry: : As an intermediate in the synthesis of more complex organic molecules, potentially useful in creating libraries of compounds for pharmaceutical testing.

Biology: : It could be employed as a probe in biochemical assays due to its unique binding properties conferred by the pyrazol-1-yl and thiophen-3-yl groups.

Medicine: : Potential utility in drug development, particularly if it exhibits activity against specific biological targets.

Industry: : Uses in the development of novel materials, such as polymers, where its unique structure imparts desirable physical or chemical properties.

Mechanism of Action

The compound's effects stem from its interaction with molecular targets:

Molecular Targets: : Could include enzymes or receptors where the pyrazol-1-yl and thiophen-3-yl groups provide specific binding interactions.

Pathways Involved: : Binding to these targets might modulate pathways like signal transduction or metabolic processes, altering cellular function in a way that could be harnessed for therapeutic or industrial applications.

Comparison with Similar Compounds

Similar Compounds

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1H-pyrazol-1-yl)ethyl]ethanediamide: : Lacks the thiophen-3-yl group, potentially altering its binding properties and reactivity.

N'-[2-(cyclohexyl)ethyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide: : A saturated analogue where the cyclohex-1-en-1-yl group is reduced to cyclohexyl, affecting its overall geometry and potential reactivity.

Uniqueness

The presence of both a pyrazol-1-yl group and a thiophen-3-yl group on the ethanediamide backbone makes N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide uniquely versatile in chemical reactivity and binding properties, distinguishing it from other similar compounds.

This should give a comprehensive view of this compound. The compound’s unique structure offers a range of applications and reactivities, making it a valuable subject of study across various fields.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c24-18(20-10-7-15-5-2-1-3-6-15)19(25)21-13-17(16-8-12-26-14-16)23-11-4-9-22-23/h4-5,8-9,11-12,14,17H,1-3,6-7,10,13H2,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFDYUFPLGELNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-cyclopropyl-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2526096.png)

![2-cyclohexyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2526098.png)

![1-Methyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2526105.png)

![[4-(2,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-piperidin-1-yl-methanone](/img/structure/B2526108.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2526111.png)

![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2526116.png)